Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate
Description
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is an organic compound with the molecular formula C13H19NO3. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate |
InChI |
InChI=1S/C13H19NO3/c1-9-4-6-12(16-2)10(8-9)11(14)5-7-13(15)17-3/h4,6,8,11H,5,7,14H2,1-3H3 |
InChI Key |
YJNBHFQQNFFAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable amine and esterifying agent. One common method involves the use of a reductive amination process, where the aldehyde is first reacted with an amine to form an imine intermediate, which is then reduced to the corresponding amine. The final step involves esterification to form the butanoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups may affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-(2-methoxyphenyl)butanoate
- Methyl 4-amino-4-(2-methylphenyl)butanoate
- Methyl 4-amino-4-(2-methoxy-5-chlorophenyl)butanoate
Uniqueness
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic ring differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Biological Activity
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.
This compound is characterized by its amino and ester functional groups, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:
- Chemical Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
The structural features include an amino group that may participate in hydrogen bonding and an ester group that can influence lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group facilitates interactions with neurotransmitter systems, while the methoxy and methyl substituents can modulate the compound's affinity for specific biological targets.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives of this compound exhibit notable antimicrobial properties against a range of bacterial strains. The presence of the methoxy group enhances the lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.
-
Anticancer Properties :
- Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, with IC50 values suggesting significant potency against certain types of tumors.
-
Neuropharmacological Effects :
- The compound has been evaluated for its effects on neurotransmitter uptake, particularly GABA transporters. Preliminary findings suggest that it may act as an inhibitor of GABA uptake, which could have implications for treating neuropathic pain.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutic agents like Doxorubicin. This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a comparative study involving several derivatives of the compound, it was found that modifications to the methoxy and methyl groups enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) indicating that specific substitutions could optimize efficacy.
Research Findings Summary
| Biological Activity | Efficacy | IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Moderate | Varies by strain | Effective against Gram-positive bacteria |
| Anticancer | High | ~10 µM (MCF-7) | Selective cytotoxicity observed |
| GABA Uptake Inhibition | Significant | pIC50 = 5.36 | Potential for neuropathic pain treatment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate, and how can purity be ensured during synthesis?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with functionalized aromatic precursors. For example, coupling reactions involving substituted phenylboronic esters (e.g., 4-methylphenylboronic acid pinacol ester) with amino-alcohol intermediates can yield the target compound. Post-synthesis, adjust the pH to neutral using saturated NaHCO₃, followed by dichloromethane extraction and anhydrous MgSO₄ drying to isolate the product . Flash column chromatography (n-hexane/ethyl acetate gradients) achieves >90% purity, as demonstrated in analogous ester syntheses . Monitor reaction progress via thin-layer chromatography (TLC) to optimize yields.
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Sequential purification steps are critical. After solvent removal under reduced pressure, use flash column chromatography with a polar/non-polar solvent system (e.g., hexane:ethyl acetate = 5:1) to separate the compound from byproducts. For challenging impurities, recrystallization in ethanol/water mixtures can enhance purity. Evidence from similar esters shows yields of 39–94% after chromatography, depending on substituent reactivity .
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the methoxy, methylphenyl, and amino groups. Infrared (IR) spectroscopy verifies ester carbonyl (C=O) and amino (N-H) stretches. High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical values). Cross-reference spectral data with structurally similar compounds, such as methyl 4-(3,4-dimethoxyphenyl)butanoate, to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?
- Methodological Answer : Use in vitro enzymatic assays (e.g., fluorometric or colorimetric kits) targeting enzymes like kinases or hydrolases. For receptor studies, employ competitive binding assays with radiolabeled ligands. For example, derivatives of methyl-substituted benzoates have shown interactions with anti-inflammatory targets . Include positive controls (e.g., known inhibitors) and validate results via dose-response curves (IC₅₀ calculations).
Q. What strategies are recommended to resolve contradictions in spectral data or purity assessments during characterization?
- Methodological Answer : If NMR signals overlap or impurities persist, employ orthogonal methods:
- Use HPLC with a C18 column and UV detection to confirm purity (>95%).
- Perform 2D NMR (COSY, HSQC) to assign overlapping proton environments.
- Compare melting points with literature values (e.g., analogs like methyl 4-formylbenzoate dimethyl acetal melt at 162–163°C) . Discrepancies may indicate stereochemical or crystallinity issues requiring recrystallization optimization .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize the pharmacological profile of this compound?
- Methodological Answer : Systematically modify substituents (e.g., methoxy vs. ethoxy groups, amino vs. nitro groups) and evaluate changes in bioactivity. For instance, replacing the 2-methoxy group with a halogen (as in methyl 4-chloro-5-iodobenzoate derivatives) enhances enzyme inhibition potency . Use molecular docking simulations to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
Q. What analytical methods are suitable for validating the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC every 7 days for 4 weeks. For hydrolytic stability, test in buffers (pH 1–9) and analyze ester bond integrity via IR. Store samples at –20°C in amber vials, as recommended for labile methoxy-substituted compounds .
Q. How can researchers address low yields or side reactions during scale-up synthesis of this compound?
- Methodological Answer : Optimize reaction conditions using design of experiments (DoE). Variables include temperature (reflux vs. room temperature), catalyst loading (e.g., palladium for coupling reactions), and solvent polarity. For example, substituting THF with DMF improved yields in analogous arylbutanoate syntheses from 39% to 62% . Use inline FTIR or PAT (Process Analytical Technology) to detect intermediates and minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
